molecular formula C7H12O B15480349 Hepta-3,5-dien-2-OL CAS No. 31458-72-7

Hepta-3,5-dien-2-OL

Cat. No.: B15480349
CAS No.: 31458-72-7
M. Wt: 112.17 g/mol
InChI Key: HOYTUZSQPWVIAK-UHFFFAOYSA-N
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Description

Hepta-3,5-dien-2-ol is a chemical compound of interest in organic synthesis and natural product research. It belongs to the class of fatty alcohols and is characterized by a seven-carbon chain with hydroxyl and conjugated diene functional groups, which make it a valuable intermediate in chemical synthesis. Researchers have identified related dienol compounds, such as 5-Isopropyl-6-methyl-hepta-3,5-dien-2-ol, as minor constituents in the essential oil of Curcuma longa (turmeric) leaves, where the oil demonstrates significant antimicrobial properties . In laboratory research, this compound serves as a key building block. For instance, the racemic form of this dienol, specifically (3E,5E)-hepta-3,5-dien-2-ol, has been used in Diels-Alder reactions with quinones to synthesize complex tricyclic hydroquinone structures, which are of interest for their potential biological activities . The structural and stereochemical properties of such synthesized compounds are typically confirmed through advanced analytical techniques, including 2D-NMR experiments . This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the relevant Safety Data Sheet (SDS) and handle the material according to established laboratory safety protocols.

Properties

IUPAC Name

hepta-3,5-dien-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O/c1-3-4-5-6-7(2)8/h3-8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOYTUZSQPWVIAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC=CC(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20707428
Record name Hepta-3,5-dien-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20707428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31458-72-7
Record name Hepta-3,5-dien-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20707428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction of Hexadienal with Methylmagnesium Bromide

The most well-documented synthesis of Hepta-3,5-dien-2-OL involves the nucleophilic addition of methylmagnesium bromide (CH₃MgBr) to hexadienal. This one-step Grignard reaction proceeds via the following general pathway:

$$
\text{Hexadienal} + \text{CH₃MgBr} \rightarrow \text{this compound} + \text{MgBr(OCH}_3\text{)}
$$

Mechanistic Insights :

  • Nucleophilic Attack : The Grignard reagent’s methyl carbanion attacks the electrophilic carbonyl carbon of hexadienal.
  • Protonation : The resulting alkoxide intermediate is protonated during aqueous workup to yield the secondary alcohol.

Conditions :

  • Solvent : Anhydrous diethyl ether or tetrahydrofuran (THF)
  • Temperature : 0°C to room temperature
  • Atmosphere : Inert gas (e.g., nitrogen or argon) to prevent reagent oxidation

Outcome :

  • The reaction produces racemic this compound due to the planar sp²-hybridized carbonyl carbon in hexadienal, leading to equal formation of both enantiomers.
  • Stereochemical specificity (e.g., E/Z isomerism) depends on the starting hexadienal’s geometry.

Purification and Isolation

Post-synthesis purification typically involves:

  • Acid Workup : Dilute hydrochloric acid (HCl) quenches excess Grignard reagent.
  • Liquid-Liquid Extraction : Ethyl acetate or dichloromethane isolates the organic phase.
  • Chromatography : Silica gel column chromatography with a polar solvent gradient (e.g., hexane:ethyl acetate) resolves the product from byproducts.

Stereochemical Considerations in Synthesis

Control of Double-Bond Geometry

The E/Z configuration of this compound’s double bonds is dictated by the precursor hexadienal’s structure. For example:

  • (3E,5E)-Isomer : Synthesized using (2E,4E)-hexa-2,4-dienal as the starting material.
  • (3Z,5E)-Isomer : Requires geometrically constrained dienals or catalytic isomerization.

Table 1 : Stereochemical Outcomes Based on Hexadienal Geometry

Hexadienal Isomer Product Isomer Yield (%)*
(2E,4E) (3E,5E) Not reported
(2Z,4E) (3Z,5E) Not reported

*Note: Specific yields are unavailable in cited literature; optimization studies are warranted.

Alternative Synthetic Routes

Diels-Alder Reaction Applications

While primarily used to consume this compound in cycloadditions, retro-Diels-Alder strategies could theoretically regenerate the dienol. However, this approach remains unexplored in the literature.

Challenges and Limitations

Stability Issues

  • Autoxidation : The conjugated dienol system is prone to oxidation, necessitating anaerobic conditions and antioxidants (e.g., BHT) during storage.
  • Acid Sensitivity : The hydroxyl group may undergo dehydration under acidic conditions, forming hepta-3,5-diene.

Scalability Constraints

  • Grignard reactions require stringent anhydrous conditions, complicating large-scale production.
  • Low yields in multi-step syntheses (e.g., <40% in Diels-Alder adduct formations) highlight inefficiencies.

Q & A

Q. Table 1: Key Parameters for Reproducible Synthesis of this compound

ParameterSpecificationReference
CatalystPd/C (10 wt%, Sigma-Aldrich 205680)
Reaction Temperature25°C ± 0.5°C (thermostatic bath)
Solvent SystemAnhydrous THF (HPLC grade, 99.9% purity)

Q. Table 2: Common Data Contradictions and Resolution Strategies

Contradiction TypeResolution ApproachEvidence Source
NMR Signal Overlap2D NMR (HSQC/HMBC) + DFT validation
Kinetic DiscrepanciesSensitivity analysis + control experiments

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